molecular formula C6H6O3 B013840 Phloroglucinol CAS No. 108-73-6

Phloroglucinol

Cat. No.: B013840
CAS No.: 108-73-6
M. Wt: 126.11 g/mol
InChI Key: QCDYQQDYXPDABM-UHFFFAOYSA-N
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Description

Phloroglucinol, also known as benzene-1,3,5-triol, is an organic compound with the chemical formula C₆H₃(OH)₃. It is a colorless solid that is used in the synthesis of pharmaceuticals and explosives. This compound is one of three isomeric benzenetriols, the other two being hydroxyquinol (benzene-1,2,4-triol) and pyrogallol (benzene-1,2,3-triol). This compound is notable for its role in various chemical reactions and its applications in different fields .

Mechanism of Action

Target of Action

Phloroglucinol primarily targets voltage-dependent calcium channels on smooth muscle cells . It also inhibits the action of Catechol-O-Methyl Transferase (COMT) . These targets play a crucial role in muscle contraction and neurotransmitter degradation, respectively.

Mode of Action

This compound interacts with its targets by directly inhibiting voltage-dependent calcium channels on smooth muscle cells . This interaction leads to an antispasmodic effect on smooth muscle and against visceral pain, especially in acute pain . By inhibiting COMT, it induces relaxation of experimental smooth muscular spasms .

Biochemical Pathways

This compound affects several biochemical pathways. It perturbs biochemical functions through stereoselective and site-specific modification of lysines in proteins vital for breast cancer metabolism, including lipid signaling, mitochondrial respiration, and glycolysis . It also plays a role in the lignin biosynthesis pathway , which is crucial for plant growth and development.

Pharmacokinetics

This compound is rapidly and extensively absorbed after oral administration .

Result of Action

This compound has a significant impact at the molecular and cellular levels. It offers cytoprotective effects by preventing dendritic spine density loss in Alzheimer’s disease, reducing ROS levels in Parkinson’s disease and ALS, and inhibiting amyloid aggregate formation in Huntington’s disease . It also exhibits certain antiproliferative activities on cancer cell lines .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the hydration state of this compound can affect its properties . The observed differences in the morphology and diffuse scattering effects with growth conditions have been scientifically controversial

Biochemical Analysis

Biochemical Properties

Phloroglucinol interacts with various enzymes, proteins, and other biomolecules. It has been found to have growth-promoting properties, increasing shoot formation and somatic embryogenesis in several horticultural and grain crops . It is also known to act as an auxin synergist or auxin protector .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It has been shown to offer cytoprotective effects by preventing dendritic spine density loss in Alzheimer’s disease, reducing ROS levels in Parkinson’s disease and ALS, and inhibiting amyloid aggregate formation in Huntington’s disease . It also increases shoot formation and somatic embryogenesis in several horticultural and grain crops .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It is a weak triprotic acid and exists in equilibrium with keto tautomers . It also behaves like a benzenetriol as the three hydroxyl groups can be methylated to give 1,3,5-trimethoxybenzene .

Temporal Effects in Laboratory Settings

This compound’s effects change over time in laboratory settings. It has been shown to protect against synaptic loss in 6-OHDA-lesioned rats’ midbrain, evidenced by enhanced synaptophysin levels . In SH-SY5Y cultures, this compound reduced 6-OHDA cytotoxicity, diminishing ROS, lipid peroxidation, protein carbonylation, and 8-hydroxyguanine .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In a study on Parkinson’s disease, this compound treatment led to improved motor performance . In another study, this compound protected against synaptic loss in 6-OHDA-lesioned rats’ midbrain .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is a degradation product of phloridzin and has been used in vitro for inducing or improving different plant developmental events . It is also a precursor in the lignin biosynthesis pathway .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It has been shown to cross the blood-brain barrier, making it accessible to the brain . It is also soluble in diethyl ether, ethanol, and pyridine .

Subcellular Localization

This compound is localized in the extracellular region . It has been shown to be involved in lignin synthesis and stone cell development in pear fruit .

Preparation Methods

Synthetic Routes and Reaction Conditions: Phloroglucinol can be synthesized through several methods. One common method involves the hydrolysis of benzene-1,3,5-triamine and its derivatives. This process typically involves the following steps:

Industrial Production Methods: In industrial settings, this compound can be produced through microbial biosynthesis. For example, Escherichia coli can be genetically engineered to produce this compound from acetate. This method involves the expression of this compound synthase (PhlD) and acetyl-CoA carboxylase (ACCase) in E. coli, which catalyze the conversion of malonyl-CoA to this compound .

Chemical Reactions Analysis

Types of Reactions: Phloroglucinol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Oxidation: this compound can be oxidized through proton-coupled electron transfer (PCET) and sequential proton-loss electron transfer (SPLET) mechanisms. These reactions typically occur in different pH ranges, with PCET dominating at lower pH levels and SPLET at higher pH levels .

Reduction: this compound can be reduced to form different derivatives, such as this compound trimethyl ether. This reaction involves the methylation of the hydroxyl groups on the benzene ring .

Substitution: this compound can undergo substitution reactions where the hydroxyl groups are replaced by other functional groups. For example, it can react with acyl chlorides to form acylated derivatives .

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Acyl chlorides and alkyl halides are commonly used reagents.

Major Products:

    Oxidation: Products include quinones and other oxidized derivatives.

    Reduction: Products include methylated derivatives.

    Substitution: Products include acylated and alkylated derivatives.

Comparison with Similar Compounds

Phloroglucinol is similar to other benzenetriols such as hydroxyquinol and pyrogallol. it is unique in its specific applications and chemical properties:

    Hydroxyquinol (benzene-1,2,4-triol): This compound is used in the synthesis of dyes and as a photographic developer.

    Pyrogallol (benzene-1,2,3-triol): This compound is used in hair dye formulations and as a reagent in laboratories.

This compound stands out due to its diverse applications in pharmaceuticals, plant tissue culture, and industrial processes .

Properties

IUPAC Name

benzene-1,3,5-triol
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InChI

InChI=1S/C6H6O3/c7-4-1-5(8)3-6(9)2-4/h1-3,7-9H
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InChI Key

QCDYQQDYXPDABM-UHFFFAOYSA-N
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Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1O)O)O
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Molecular Formula

C6H6O3
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DSSTOX Substance ID

DTXSID9048354
Record name 1,3,5-Trihydroxybenzene
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Molecular Weight

126.11 g/mol
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Physical Description

White solid; Discolored by light; [Merck Index] White or cream colored powder; [MSDSonline] Crystallizes in anhydrous or dihydrate form; Sweet tasting crystals; [Ullmann], Solid
Record name Phloroglucinol
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Solubility

10.6 mg/mL at 20 °C
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Vapor Pressure

0.00016 [mmHg]
Record name Phloroglucinol
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CAS No.

108-73-6
Record name Phloroglucinol
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Melting Point

218.5 °C
Record name 1,3,5-Trihydroxybenzene
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Synthesis routes and methods I

Procedure details

60 cc of distilled water was added to 0.70 g of natural montmorillonite (as the clay; Kunipia P, made by Kunimine Industries), and this was put into a sealed plastic vessel along with a Teflon® agitator and shaken vigorously, which gave a uniform dispersion. To this dispersion was added 0.30 g of resorcinol powder (as a polyhydric phenol; made by Wako Pure Chemical Industries), and this dispersion was poured into a flat-bottomed brass tray that had a circular bottom measuring about 15 cm in diameter, and the dispersion was allowed to stand horizontally so that the clay particles would gradually settle. With the tray held horizontal, the dispersion was dried for 5 hours at a temperature of 50° C. in a forced air oven, which gave a uniform polyhydric phenol composite clay thin film (phloroglucin Kunipia P thin film) with a thickness of approximately 30 μm. The clay thin film thus produced was dried in an oven held at 110° C. This gave a clay thin film that could be easily peeled from the tray.
[Compound]
Name
Teflon
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[Compound]
Name
brass
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montmorillonite
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Synthesis routes and methods II

Procedure details

2 g of phloroglucinol monoethyl ether are stirred in 100 ml of concentrated hydrochloric acid (35%) at room temperature for 2 days. The mixture is then partially neutralised (pH 2-3) with aqueous sodium carbonate solution, the precipitated sodium chloride is filtered off and the filtrate is extracted with 150 ml of ether in a Kutscher-Steudel extractor for 18 hours. The ether extract is dried over sodium sulphate and concentrated, there being obtained 1.4 g to 1.55 g (86% to 95%) of phloroglucinol which has a melting point of 209°-210° C. after recrystallisation from water.
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2 g
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Yield
86%

Synthesis routes and methods III

Procedure details

5.4 g of phloroglucinol and 0.6 g of melamine are dissolved in 78.6 g of distilled water. The pH is adjusted to 3 using 1.2 g of 85% strength formic acid. The mixture is heated to 35° C. and 14.2 g of 50% strength glutaraldehyde solution are added. After 5 minutes the soluble precondensate begins to form, evident from the dissolution of the melamine and phloroglucinol, which is barely soluble in water. The overall solids content of the precondensate is 14.0% by weight.
Quantity
5.4 g
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78.6 g
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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